molecular formula C12H10F9N B14184028 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline CAS No. 919289-98-8

4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline

Cat. No.: B14184028
CAS No.: 919289-98-8
M. Wt: 339.20 g/mol
InChI Key: DXOPDXIZMCIDFV-UHFFFAOYSA-N
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Description

4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline is a fluorinated aromatic amine. The compound is characterized by the presence of a nonafluorohexyl group attached to the para position of an aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with aniline as the starting material.

    Fluorination: The nonafluorohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of aniline with a nonafluorohexyl halide under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline finds applications in several fields:

    Chemistry: Used as a building block for synthesizing fluorinated organic compounds.

    Biology: Employed in the development of fluorinated probes for biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline is primarily influenced by its fluorinated structure. The nonafluorohexyl group imparts hydrophobicity and chemical stability, which can affect the compound’s interaction with biological targets and materials. The aromatic amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyl alcohol
  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
  • 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol

Uniqueness

Compared to similar compounds, 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline stands out due to the presence of the aniline group, which imparts unique reactivity and potential for further functionalization. The nonafluorohexyl group provides exceptional chemical stability and hydrophobicity, making it suitable for applications requiring robust and durable materials.

Properties

CAS No.

919289-98-8

Molecular Formula

C12H10F9N

Molecular Weight

339.20 g/mol

IUPAC Name

4-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)aniline

InChI

InChI=1S/C12H10F9N/c13-9(14,6-5-7-1-3-8(22)4-2-7)10(15,16)11(17,18)12(19,20)21/h1-4H,5-6,22H2

InChI Key

DXOPDXIZMCIDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N

Origin of Product

United States

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